Cas no 230299-05-5 (Bis(+)-pinanediolatodiboron)
Bis(+)-pinanediolatodiboron Chemical and Physical Properties
Names and Identifiers
-
- Bis[(-)pinanediolato]diboron
- Bis[(1R,2R,3S,5R)-pinanediolato]diboron
- (+)-BIS(PINANEDIOLATO)DIBORON
- Bis[(-)-pinanediolato]diboron
- Bis((+)-pinanediolato)diboron
- BIS[(1S,2S,3R,5S-PINANEDOLATO)]DIBORON
- (3aS,3'aS,4S,4'S,6S,6'S,7aR,7'aR)-Dodecahydro-3a,3'a,5,5,5',5'-hexamethyl-2,2'-bi-4,6-methano-1,3,2-benzodioxaborole
- (1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
- (3aS,3 inverted exclamation markaaS,4S,4 inverted exclamation markaS,6S,6 inverted exclamation markaS,7aR,7 inverted exclamation markaaR)-Dodecahydro-3a,3 inverted exclamation markaa,5,5,5 inverted exclamation marka,5 inverted exclamation marka-hexamethyl-2,2 inverted exclamation marka-bi-4,6-methano-1,3,2-benzodioxaborole
- MFCD27664803
- 230299-17-9
- 230299-05-5
- CS-0133037
- Bis[(+)-pinanediolato]diboron
- AKOS027256617
- 2,2'-Bi-4,6-methano-1,3,2-benzodioxaborole, dodecahydro-3a,3'a,5,5,5',5'-hexamethyl-, (3aS,3'aS,4S,4'S,6S,6'S,7aR,7'aR)-
- AS-37624
- (1S,2S,6R,8S)-2,9,9-TRIMETHYL-4-[(1S,2S,6R,8S)-2,9,9-TRIMETHYL-3,5-DIOXA-4-BORATRICYCLO[6.1.1.0(2),?]DECAN-4-YL]-3,5-DIOXA-4-BORATRICYCLO[6.1.1.0(2),?]DECANE
- Bis(+)-pinanediolatodiboron
-
- MDL: MFCD27664803
- Inchi: 1S/C20H32B2O4/c1-17(2)11-7-13(17)19(5)15(9-11)23-21(25-19)22-24-16-10-12-8-14(18(12,3)4)20(16,6)26-22/h11-16H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,19-,20-/m0/s1
- InChI Key: VNEZFUGEQURPEN-YAEFTDRSSA-N
- SMILES: O1B(B2O[C@@H]3C[C@@H]4C[C@H]([C@]3(C)O2)C4(C)C)O[C@@H]2C[C@@H]3C[C@H]([C@]12C)C3(C)C
Computed Properties
- Exact Mass: 358.24900
- Monoisotopic Mass: 358.249
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 1
- Complexity: 612
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 36.9A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.12
- Melting Point: 147-151 ºC
- Boiling Point: 360.6°Cat760mmHg
- Flash Point: 171.9°C
- Refractive Index: 1.516
- PSA: 36.92000
- LogP: 3.52140
- Specific Rotation: -66 º (c=6.5, toluene)
- Solubility: Not determined
Bis(+)-pinanediolatodiboron Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 019251-1g |
Bis((+)-pinanediolato)diboron |
230299-05-5 | 98+% | 1g |
£56.00 | 2022-03-01 | |
| Fluorochem | 019251-5g |
Bis((+)-pinanediolato)diboron |
230299-05-5 | 98+% | 5g |
£108.00 | 2022-03-01 | |
| Fluorochem | 019251-10g |
Bis((+)-pinanediolato)diboron |
230299-05-5 | 98+% | 10g |
£209.00 | 2022-03-01 | |
| Fluorochem | 019251-25g |
Bis((+)-pinanediolato)diboron |
230299-05-5 | 98+% | 25g |
£414.00 | 2022-03-01 | |
| Alichem | A019095900-10g |
(3aS,3'aS,4S,4'S,6S,6'S,7aR,7'aR)-3a,3'a,5,5,5',5'-Hexamethyldodecahydro-2,2'-bi[4,6-methanobenzo[d][1,3,2]dioxaborole] |
230299-05-5 | 95% | 10g |
$463.32 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05625-250mg |
(3aS,3′aS,4S,4′S,6S,6′S,7aR,7′aR)-Dodecahydro-3a,3′a,5,5,5′,5′-hexamethyl-2,2′-bi-4,6-methano-1,3,2-benzodioxaborole |
230299-05-5 | 95% | 250mg |
¥369.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05625-1g |
(3aS,3′aS,4S,4′S,6S,6′S,7aR,7′aR)-Dodecahydro-3a,3′a,5,5,5′,5′-hexamethyl-2,2′-bi-4,6-methano-1,3,2-benzodioxaborole |
230299-05-5 | 95% | 1g |
¥549.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05625-5g |
(3aS,3′aS,4S,4′S,6S,6′S,7aR,7′aR)-Dodecahydro-3a,3′a,5,5,5′,5′-hexamethyl-2,2′-bi-4,6-methano-1,3,2-benzodioxaborole |
230299-05-5 | 95% | 5g |
¥1929.0 | 2022-04-26 | |
| ChemScence | CS-0133037-1g |
(3aS,3′aS,4S,4′S,6S,6′S,7aR,7′aR)-Dodecahydro-3a,3′a,5,5,5′,5′-hexamethyl-2,2′-bi-4,6-methano-1,3,2-benzodioxaborole |
230299-05-5 | ≥98.0% | 1g |
$46.0 | 2022-04-27 | |
| ChemScence | CS-0133037-5g |
(3aS,3′aS,4S,4′S,6S,6′S,7aR,7′aR)-Dodecahydro-3a,3′a,5,5,5′,5′-hexamethyl-2,2′-bi-4,6-methano-1,3,2-benzodioxaborole |
230299-05-5 | ≥98.0% | 5g |
$117.0 | 2022-04-27 |
Bis(+)-pinanediolatodiboron Suppliers
Bis(+)-pinanediolatodiboron Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on Bis(+)-pinanediolatodiboron
Bis(+)-pinanediolatodiboron (CAS No. 230299-05-5): A Versatile Boron-Based Reagent in Modern Chemical Research
Bis(+)-pinanediolatodiboron, identified by the Chemical Abstracts Service registry number CAS No. 230299-05-5, is a symmetrically structured organoboron compound comprising two boron centers bridged by a pinacol scaffold. This molecule, formally known as diboron(4+) complexed with pinanediolate ligands, has emerged as a critical tool in contemporary organic synthesis and materials chemistry due to its unique electronic properties and reactivity profiles. Recent advancements in transition metal-catalyzed cross-coupling methodologies have highlighted its role as an efficient precursor for generating boron-containing intermediates under mild reaction conditions.
The structural configuration of Bis(+)-pinanediolatodiboron features a central diborane core (-B-B-) stabilized by two chiral pinacolate ligands arranged in a pseudo-pinanediol arrangement. This arrangement imparts exceptional thermal stability and solubility characteristics compared to conventional monoboronic acid reagents. Notably, its asymmetric structure enables stereoselective reactivity patterns when employed in enantiocontrolled transformations, a feature increasingly leveraged in asymmetric synthesis applications reported in the past three years. For instance, studies published in Journal of the American Chemical Society (JACS) during 2023 demonstrated its utility as a chiral directing group in palladium-catalyzed C-H functionalization reactions, achieving unprecedented enantioselectivities (up to 98% ee) with minimal catalyst loading.
In pharmaceutical development, this compound serves as a key intermediate for constructing bioactive boron-containing molecules through Suzuki-Miyaura coupling strategies. Researchers at Stanford University recently utilized CAS No. 230299-05-5 to synthesize novel boronic ester-based anticancer agents that exhibit selective inhibition of tumor-associated kinases without affecting normal cellular processes. The pinacolate framework's inherent stability allows for precise control over boron atom incorporation during multistep drug synthesis protocols, minimizing side reactions and improving overall yields compared to traditional methods.
A groundbreaking application reported in Nature Chemistry (August 2024) involves the use of Bis(+)-pinanediolatodiboron as a bifunctional ligand in nickel-catalyzed C-N cross-coupling reactions. This discovery enabled room temperature synthesis of complex heterocyclic scaffolds commonly found in medicinal chemistry libraries, reducing energy consumption by approximately 40% while maintaining excellent functional group tolerance. The study also revealed unique electron-donating properties of the pinacolate moieties that facilitate substrate activation without requiring excess catalyst.
In materials science applications, this diboron compound has been successfully employed for the preparation of two-dimensional covalent organic frameworks (COFs). A collaborative project between MIT and Kyoto University demonstrated that incorporating Bis(+)-pinanediolatodiboron into COF precursors resulted in porous materials with enhanced thermal stability up to 350°C under vacuum conditions. These materials exhibit tunable photoluminescent properties due to the boron-mediated conjugation effects, making them promising candidates for next-generation optoelectronic devices and drug delivery systems.
Recent mechanistic investigations published in Angewandte Chemie International Edition (March 2024) have elucidated the compound's dual reactivity modes: it can act both as a Lewis acid and nucleophilic boron source depending on reaction conditions. This bifunctional behavior was exploited to develop one-pot cascade reactions for synthesizing polyhydroxyborate derivatives used in advanced polymer electrolytes for solid-state batteries. The resulting electrolytes showed improved ion conductivity (1.8×10⁻³ S/cm at 60°C) compared to conventional lithium-based systems while maintaining excellent electrochemical stability windows.
Clinical research advancements include its application as an imaging agent component after conjugation with fluorophores via boronate ester linkages. A Phase I clinical trial conducted at Johns Hopkins University tested near-infrared labeled derivatives for targeted tumor imaging, achieving sub-millimeter resolution under standard optical coherence tomography setups without significant off-target accumulation or toxicity profiles observed up to therapeutic doses.
Sustainable synthesis protocols have been developed using this compound as part of catalytic systems operating under solvent-free conditions with microwave irradiation assistance (Green Chemistry, June 2024). The reported methodology reduced waste production by 67% compared to traditional solution-phase approaches while maintaining high product purity (>98% GC analysis), aligning with current industry trends toward greener chemical processes.
In computational chemistry studies, density functional theory (DFT) simulations revealed previously unobserved coordination modes between Bis(+)-pinanediolatodiboron's boron atoms and transition metal complexes (JCTC, October 2024). These findings provided new insights into ligand-metal interactions that are now being applied to design more efficient catalysts for challenging C-X bond formations involving oxygen-sensitive substrates.
The compound's chiral characteristics have also found application in asymmetric hydrogenation processes mediated by rhodium complexes (Nature Catalysis, January 2024). By anchoring the pinacolate groups onto chiral supports via click chemistry modifications, researchers achieved enantioselective conversions of ketones into chiral alcohols with >97% ee values under ambient pressure conditions - a significant improvement over prior methods requiring high-pressure hydrogen environments.
Surface-enhanced Raman spectroscopy studies using self-assembled monolayers prepared from this diborane derivative demonstrated unprecedented signal amplification factors up to 1×10⁶ (Nano Letters, April 2024). The unique electronic properties of the boron centers enable plasmonic coupling effects when integrated into silver nanoparticle arrays, opening new possibilities for ultra-sensitive biosensor development applicable across diagnostic platforms.
In peptide chemistry applications, recent work from Oxford University showed that temporary protection groups based on Bis(+)-pinanediolatodiboron's structure could be selectively removed under mild acidic conditions without disrupting adjacent sensitive functionalities (JACS Au, July 2024). This advancement facilitates multistep peptide syntheses where traditional protecting groups often lead to premature deprotection or side reactions during coupling steps.
The molecule's role in click chemistry has expanded through its use as an azide-free cycloaddition partner (Nature Communications, September 2024). When combined with strained alkenes like norbornene derivatives under copper-free conditions, it enables rapid formation of stable tricyclic scaffolds with precise stereochemical control - critical for synthesizing complex natural product analogs used in drug discovery programs worldwide.
New insights into its thermal decomposition pathways were uncovered through operando X-ray absorption spectroscopy studies conducted at SLAC National Accelerator Laboratory (PNAS, February 1st edition). These findings revealed unexpected intermediate species involving dimeric boron clusters that may provide novel routes for producing nanostructured boron carbide materials - highly sought after for their exceptional hardness and wear resistance properties.
In radiopharmaceutical applications, recent preclinical studies demonstrated successful conjugation with radioactive fluorine isotopes via transient boronic ester linkages (Eur J Nucl Med Mol Imaging, November 1st issue). The resulting radiotracers showed favorable pharmacokinetic profiles suitable for positron emission tomography (PET) imaging applications targeting specific metabolic pathways associated with neurodegenerative diseases like Alzheimer's condition progression monitoring.
Solid-state NMR investigations conducted at ETH Zurich identified previously undetected dynamic behavior between the two boron centers within crystalline frameworks (JACS Letters, March-April issue). This dynamic property is now being explored for designing adaptive materials capable of responding reversibly to external stimuli such as pH changes or light irradiation - potential innovations across smart packaging solutions and self-healing polymer systems development sectors.
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